

(E)-4-Hydroxytamoxifen-d5 certificate of analysis and purity

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Compound of Interest

Compound Name: (E)-4-Hydroxytamoxifen-d5

Cat. No.: B133279

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Technical Guide: (E)-4-Hydroxytamoxifen-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization and purity assessment of **(E)-4-Hydroxytamoxifen-d5**. It includes a summary of typical data found on a Certificate of Analysis, detailed experimental protocols for characterization, and an illustration of its primary mechanism of action.

Introduction

(E)-4-Hydroxytamoxifen is one of the geometric isomers of 4-Hydroxytamoxifen (4-OHT), the active metabolite of the widely used breast cancer drug, Tamoxifen.[1] While the (Z)-isomer is generally considered the more biologically active form, both isomers are relevant in research and clinical monitoring.[2] 4-OHT exhibits a significantly higher affinity for the estrogen receptor (ER) than Tamoxifen itself, making it a potent antagonist in ER-positive breast cancer cells.[1] [3] The deuterated form, **(E)-4-Hydroxytamoxifen-d5**, is frequently used as an internal standard for the quantification of 4-Hydroxytamoxifen in biological samples by mass spectrometry.[4]

Certificate of Analysis and Purity Data

The following tables summarize typical analytical data for deuterated 4-Hydroxytamoxifen. Note that this data is representative and may vary between different lots and suppliers. The example

data is primarily based on a Certificate of Analysis for the (Z)-isomer, which is more commonly characterized in detail.

General Properties

| Property | Value |
|-------------------|---|
| Chemical Name | 4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-phenol |
| Synonyms | Afimoxifene-d5, 4-OHT-d5 |
| Molecular Formula | C ₂₆ H ₂₄ D ₅ NO ₂ |
| Molecular Weight | 392.54 g/mol [5] |
| Appearance | White to Off-White Solid[5] |
| Solubility | Soluble in Methanol, DMSO, and Ethanol[2][4][6] |
| Storage | -20°C, Inert atmosphere, Protected from light[5] |

Analytical Data

| Test | Specification | Result |
|------------------------|--|-------------------------------|
| HPLC Purity | >95% | 99.78% (at 200 nm)[5] |
| NMR | Conforms to Structure | Conforms[5] |
| Mass Spectrometry (MS) | Conforms to Structure | Conforms[5] |
| Isotopic Purity | >95% | >99.9%[5] |
| Deuterated Forms | ≥99% (d ₁ -d ₅) | d ₅ = 99.99%[4][5] |

Experimental Protocols

Accurate characterization and purity assessment of **(E)-4-Hydroxytamoxifen-d5** are critical for its use in research. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method for determining the purity of tamoxifen and its metabolites.^{[7][8]}

- Objective: To separate and quantify **(E)-4-Hydroxytamoxifen-d5** from its (Z)-isomer and other impurities.
- Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
- Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.^[7]
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., triethylammonium phosphate buffer) and an organic solvent like acetonitrile or methanol.^{[7][9]}
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 266 nm.^[9]
- Procedure:
 - Prepare a standard solution of **(E)-4-Hydroxytamoxifen-d5** in the mobile phase or a suitable solvent.
 - Inject a defined volume (e.g., 20 µL) of the sample onto the column.
 - Elute the components isocratically or with a gradient program.
 - Monitor the absorbance at the specified wavelength.
 - Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS provides high sensitivity and selectivity for both identifying the compound and quantifying it in complex matrices like plasma.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Objective: To confirm the molecular weight and fragmentation pattern of **(E)-4-Hydroxytamoxifen-d5** and to quantify it at low concentrations.
- Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions: Similar to the HPLC method described above to achieve separation of isomers.
- Mass Spectrometry Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Precursor Ion $[M+H]^+$: m/z 393.3 (for the d5 isotopologue).
 - Product Ions: Fragmentation of the precursor ion will yield specific product ions. For non-deuterated 4-hydroxytamoxifen, a prominent product ion is m/z 72.[\[12\]](#) Similar fragmentation would be expected for the deuterated analog.
- Procedure:
 - The sample is injected into the LC system.
 - After chromatographic separation, the eluent is introduced into the ESI source.
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where the specific transition from the precursor ion to a characteristic product ion is monitored for selective and sensitive quantification.

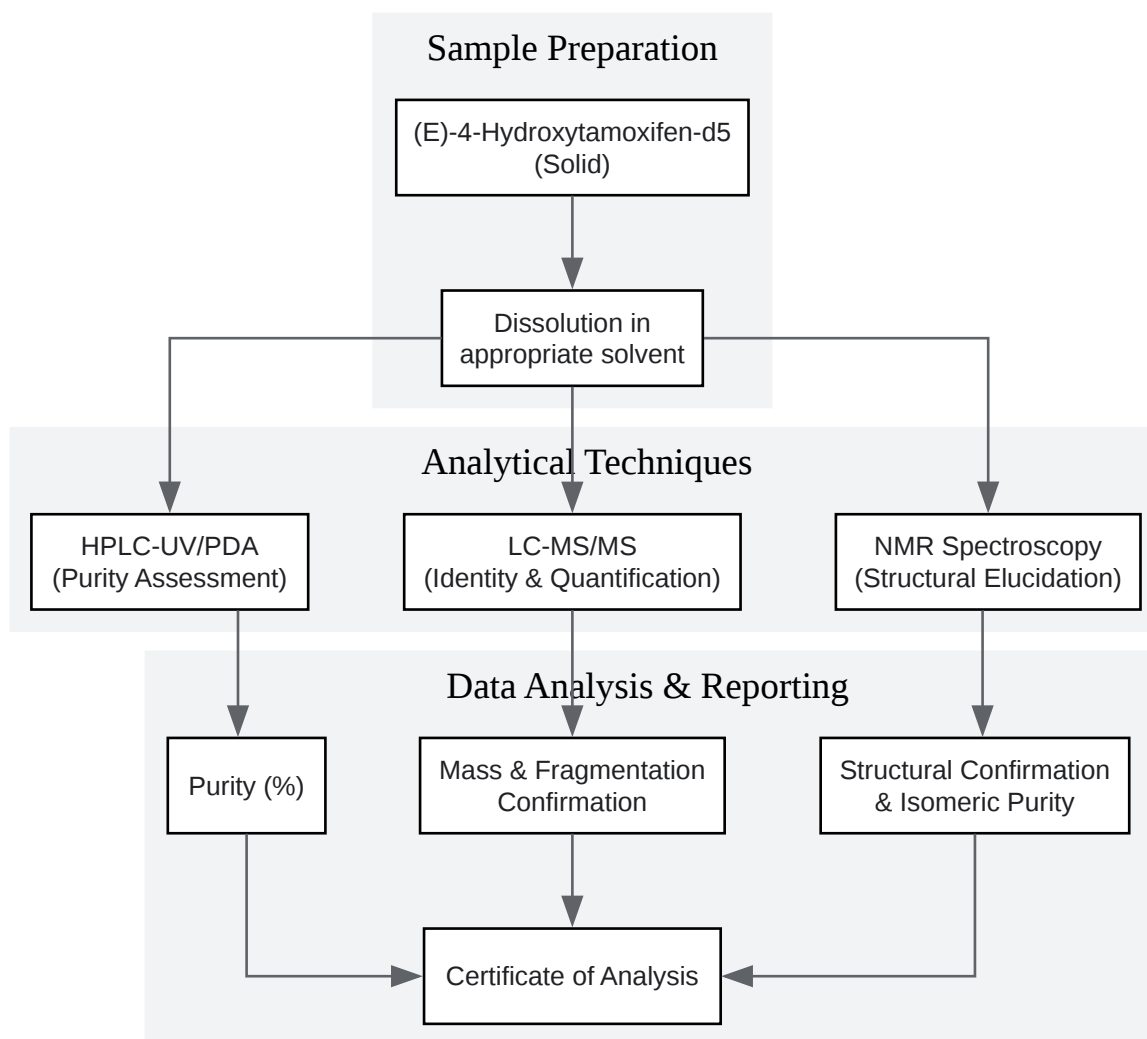
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for the unambiguous confirmation of the chemical structure and for determining the isomeric configuration.[\[13\]](#)

- Objective: To confirm the molecular structure, verify the position of the deuterium labels, and differentiate between the (E) and (Z) isomers.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve the sample in a deuterated solvent such as Methanol-d₄ or DMSO-d₆.
- Experiments:
 - ¹H NMR: Provides information on the number and environment of proton atoms. The absence of signals in the ethyl group region would confirm deuterium incorporation.
 - ¹³C NMR: Shows the chemical environment of the carbon atoms in the molecule.
 - 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms and provide definitive structural assignment.
- Procedure:
 - Acquire the desired NMR spectra.
 - Process the data (Fourier transformation, phase and baseline correction).
 - Analyze the chemical shifts, coupling constants, and correlations to confirm that the spectrum is consistent with the structure of **(E)-4-Hydroxytamoxifen-d₅**.

Mandatory Visualizations

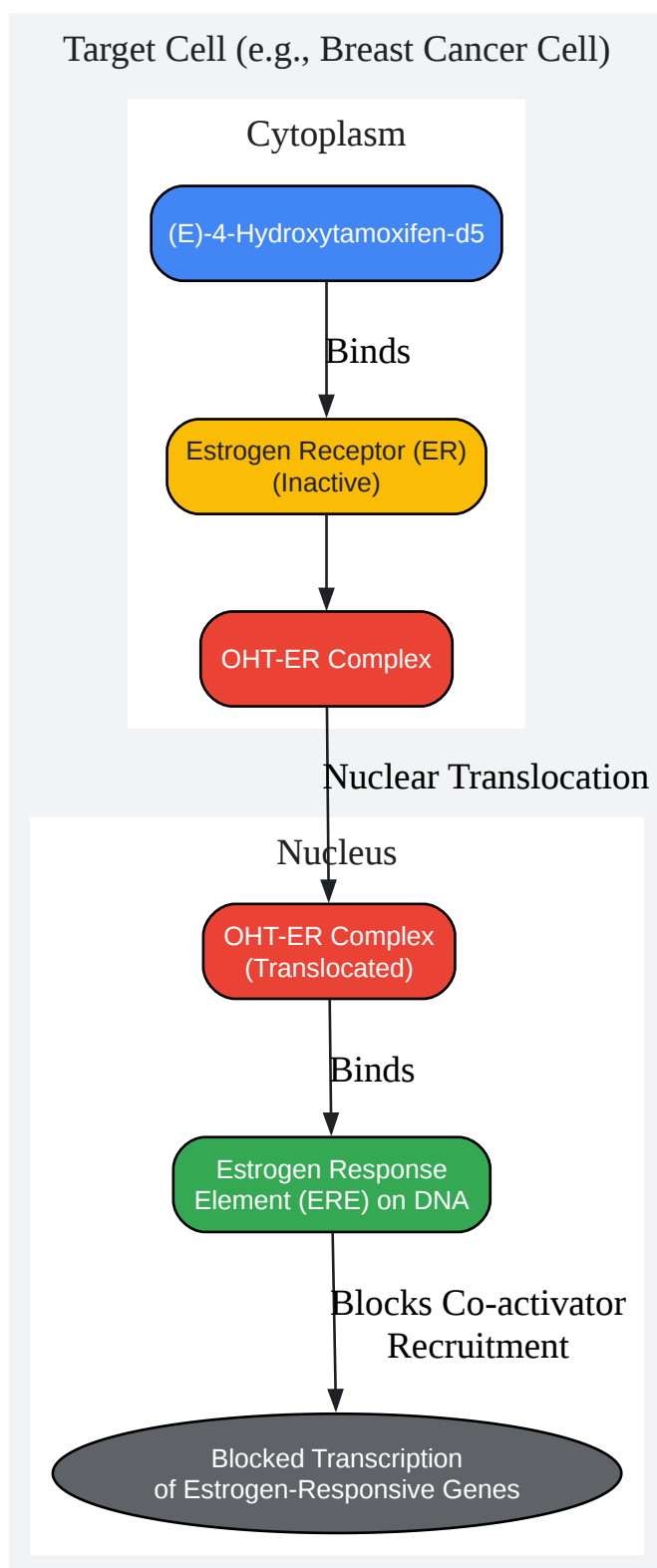
Experimental Workflow



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Caption: Workflow for the analytical characterization of **(E)-4-Hydroxytamoxifen-d5**.

Signaling Pathway



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Caption: Mechanism of action of 4-Hydroxytamoxifen as an Estrogen Receptor antagonist.

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References

- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of 4-hydroxytamoxifen in mouse plasma in the pg/mL range by gradient capillary liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
- 13. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

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